molecular formula C27H27NO6 B272155 1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272155
M. Wt: 461.5 g/mol
InChI Key: SNCOKENOOIAQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small-molecule inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the JAK2/STAT3 pathway, which is involved in the regulation of cell growth, survival, and inflammation. This pathway is frequently dysregulated in cancer and other diseases, leading to increased cell proliferation and survival. By inhibiting this pathway, 1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can induce cell death and decrease inflammation.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes and inflammatory cytokines. In addition, it can decrease tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, it also has some limitations. It can be toxic at high concentrations, and its effects may be cell type-specific. In addition, its efficacy in clinical trials has been limited, and further research is needed to determine its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use in combination with other therapies, such as chemotherapy and immunotherapy. It may also have applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. In addition, further research is needed to optimize its dosing and delivery, as well as to identify biomarkers that can predict its efficacy in different patient populations. Overall, 1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has significant potential as a research tool and a therapeutic agent, and further investigation is warranted.

Synthesis Methods

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-ethoxyacetyl chloride, followed by the addition of 4-ethoxyphenylboronic acid and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with 3-hydroxyindole-2-one in the presence of palladium on carbon and triethylamine to yield the final product.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.

properties

Product Name

1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO6/c1-4-34-20-12-10-19(11-13-20)23(29)16-27(31)21-7-5-6-8-22(21)28(26(27)30)17-18-9-14-24(32-2)25(15-18)33-3/h5-15,31H,4,16-17H2,1-3H3

InChI Key

SNCOKENOOIAQOE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.